molecular formula C8H7F2I B1400510 1-(1,1-Difluoroethyl)-4-iodobenzene CAS No. 1142924-89-7

1-(1,1-Difluoroethyl)-4-iodobenzene

Cat. No. B1400510
M. Wt: 268.04 g/mol
InChI Key: FBCXCVLCLGLRNO-UHFFFAOYSA-N
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Description

“1-(1,1-Difluoroethyl)-4-iodobenzene” is a compound that contains a benzene ring with an iodine atom and a 1,1-difluoroethyl group attached to it . The 1,1-difluoroethyl group is a two-carbon chain with two fluorine atoms attached to the terminal carbon .


Synthesis Analysis

While specific synthesis methods for “1-(1,1-Difluoroethyl)-4-iodobenzene” were not found, there are studies on the synthesis of related compounds. For instance, a nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with 1,1-Difluoroethyl chloride (CH3CF2Cl) has been reported . This could potentially be adapted for the synthesis of “1-(1,1-Difluoroethyl)-4-iodobenzene”.


Molecular Structure Analysis

The molecular structure of “1-(1,1-Difluoroethyl)-4-iodobenzene” would consist of a benzene ring with an iodine atom and a 1,1-difluoroethyl group attached to it. The 1,1-difluoroethyl group would have two fluorine atoms attached to the terminal carbon .

Scientific Research Applications

Synthesis Precursor

1-(1,1-Difluoroethyl)-4-iodobenzene is a key intermediate in various organic syntheses. Diemer et al. (2011) reported on the use of similar dibromo-iodobenzenes as intermediates in the synthesis of various derivatives, highlighting their role in reactions based on the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Catalysis in Ionic Liquids

Iodobenzene derivatives, closely related to 1-(1,1-Difluoroethyl)-4-iodobenzene, are utilized in Heck reactions as demonstrated by Okubo et al. (2002). They found that reactions with silica-supported palladium complex catalysts in non-aqueous ionic liquids show higher activities than in traditional solvents (Okubo, Shirai, & Yokoyama, 2002).

Organic Chemistry and Fluorination

Wittig (1980) discussed the influence of ring strain in organic molecules, which can be relevant to the study of 1-(1,1-Difluoroethyl)-4-iodobenzene. The research focuses on the synthesis of hydrocarbons that could potentially involve similar compounds (Wittig, 1980).

Crystal Structure Analysis

Thalladi et al. (1998) explored the C−H···F interactions in the crystal structures of fluorobenzenes. This research could provide insights into the structural characteristics of 1-(1,1-Difluoroethyl)-4-iodobenzene (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).

Fluorobenzenes in Organometallic Chemistry

Pike et al. (2017) highlighted the role of fluorobenzenes in organometallic chemistry, a field relevant to the study of 1-(1,1-Difluoroethyl)-4-iodobenzene. They discussed the use of fluorobenzenes as solvents and ligands in transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).

Iodination Processes

Atsushi et al. (1985) and Shimizu et al. (1985) provided methods for the iodination of benzene, which could be applicable to similar compounds like 1-(1,1-Difluoroethyl)-4-iodobenzene (Atsushi, Yamataka, & Isoya, 1985), (Shimizu, Yamataka, & Isoya, 1985).

Electrochemical Fluorination

Momota et al. (1998) discussed the electrochemical fluorination of aromatic compounds, which is relevant to understanding the reactivity of compounds like 1-(1,1-Difluoroethyl)-4-iodobenzene (Momota, Mukai, Kato, & Morita, 1998).

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “1-(1,1-Difluoroethyl)-4-iodobenzene”. Studies could also explore the impact of the iodine atom and the 1,1-difluoroethyl group on the properties and reactivity of the benzene ring .

properties

IUPAC Name

1-(1,1-difluoroethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2I/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCXCVLCLGLRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-4-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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